molecular formula C34H33N3O11S2 B1263448 Alexa Fluor 532 carboxylic acid, succinimidyl ester

Alexa Fluor 532 carboxylic acid, succinimidyl ester

Cat. No. B1263448
M. Wt: 723.8 g/mol
InChI Key: WHVNXSBKJGAXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alexa Fluor 532 is an organic heteropentacyclic compound and an organosulfonic acid. It has a role as a fluorochrome.

Scientific Research Applications

  • Protein Conjugation and Improved Fluorescence : Alexa Fluor dyes, including Alexa Fluor 532, are used for conjugation to proteins. They demonstrate advantages over other dyes like Cy dyes, particularly in terms of resistance to photobleaching and higher fluorescence efficiency, making them valuable in cell labeling applications (Berlier et al., 2003).

  • Cancer Research and Optical Imaging : Alexa Fluor 532 derivatives have been utilized for creating fluorescent probes, such as in the development of an Alexa Fluor 680-Bombesin[7–14]NH2 peptide conjugate. This probe shows high tumor uptake and specificity, making it a powerful tool for targeting and imaging in breast cancer research (Ma et al., 2007).

  • Archaeal Cell Wall Growth Analysis : In microbiology, Alexa Fluor 532 has been used to stain surfaces of archaeal species, aiding in the study of cell wall growth in Archaea. This application is significant for understanding the growth patterns of these ancient microorganisms (Wirth et al., 2010).

  • Dual Fluorescence Detection in Proteomics : Alexa Fluor dyes are employed in methods like dual fluorescence detection on electroblots, where they help in visualizing proteins. This application is crucial in proteomic research, enabling the simultaneous detection of multiple proteins (Martin et al., 2002).

  • Single-Molecule Kinetics and Enzymatic Studies : The dye has also been used in single-molecule enzymatic kinetics studies. For instance, it was used to monitor trypsin proteolysis at the single-molecule level, providing insights into the enzymatic activity and kinetics (Li & Yeung, 2008).

  • Neurological Research : In neuroscience, Alexa Fluor 532 derivatives have been applied to study the binding behavior of GABAA receptors, thereby contributing to our understanding of neurotransmitter systems (Meissner & Häberlein, 2006).

  • Virology and Immunology : The dye has been utilized in the labeling of viruses like dengue virus, aiding in the study of virus-cell interactions and pathogenesis (Zhang et al., 2011).

properties

Product Name

Alexa Fluor 532 carboxylic acid, succinimidyl ester

Molecular Formula

C34H33N3O11S2

Molecular Weight

723.8 g/mol

IUPAC Name

12-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,8,8,16,16,17-hexamethyl-2-oxa-6,18-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,9,11,13,15(19)-heptaene-4,20-disulfonate;hydron

InChI

InChI=1S/C34H33N3O11S2/c1-15-33(3,4)21-13-19-25(17-7-9-18(10-8-17)32(40)48-37-23(38)11-12-24(37)39)20-14-22-27(36-16(2)34(22,5)6)31(50(44,45)46)29(20)47-28(19)30(26(21)35-15)49(41,42)43/h7-10,13-16,35H,11-12H2,1-6H3,(H,41,42,43)(H,44,45,46)

InChI Key

WHVNXSBKJGAXKU-UHFFFAOYSA-N

Canonical SMILES

[H+].[H+].CC1C(C2=C(N1)C(=C3C(=C2)C(=C4C=C5C(=NC(C5(C)C)C)C(=C4O3)S(=O)(=O)[O-])C6=CC=C(C=C6)C(=O)ON7C(=O)CCC7=O)S(=O)(=O)[O-])(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alexa Fluor 532 carboxylic acid, succinimidyl ester
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Alexa Fluor 532 carboxylic acid, succinimidyl ester
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Alexa Fluor 532 carboxylic acid, succinimidyl ester
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Alexa Fluor 532 carboxylic acid, succinimidyl ester
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Alexa Fluor 532 carboxylic acid, succinimidyl ester

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